Z-PHE-ALA-OH

Description

The exact mass of the compound N-Benzyloxycarbonylphenylalanylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJTXQOVOPDGHS-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167019 | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16088-00-9 | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylphenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-PHE-ALA-OH chemical structure and properties

An In-Depth Technical Guide to Z-PHE-ALA-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, commonly referred to as this compound, is a protected dipeptide of significant interest in the fields of peptide chemistry, drug discovery, and biotechnology. Its structure, featuring an N-terminal benzyloxycarbonyl (Z) protecting group, makes it a stable and versatile building block for the synthesis of more complex peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental applications, and biological context of this compound, serving as a technical resource for professionals in scientific research and development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group provides protection for the N-terminus of the phenylalanine residue, allowing for controlled, stepwise peptide synthesis.[1][2] Its core properties are summarized below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-phenylpropanoyl]amino]propanoic acid |

| Synonyms | N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, Z-L-phenylalanyl-L-alanine, N-Cbz-Phe-Ala, Z-Phe-Ala[1][2][3] |

| CAS Number | 21881-18-5 |

| Molecular Formula | C₂₀H₂₂N₂O₅ |

| Molecular Weight | 370.41 g/mol |

| SMILES | C--INVALID-LINK----INVALID-LINK--NC(=O)OCc2ccccc2)C(O)=O |

| InChI Key | LEJTXQOVOPDGHS-YOEHRIQHSA-N |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to off-white powder |

| Purity | ≥99% (TLC), ≥99% (HPLC) |

| Melting Point | 151-154 °C |

| Optical Rotation | -10.0 ± 0.5° (c=2% in absolute Ethanol) |

| Solubility | Soluble in methanol (~50 mg/mL) |

| Storage Temperature | -20°C to 8°C |

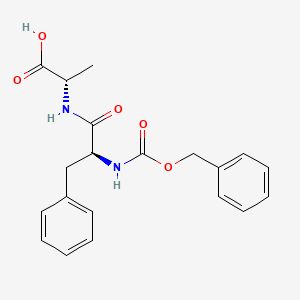

Chemical Structure Visualization

The structure of this compound consists of a phenylalanine residue linked to an alanine residue via a peptide bond. The N-terminus of phenylalanine is protected by a benzyloxycarbonyl group.

Caption: 2D representation of the this compound chemical structure.

Experimental Protocols and Methodologies

This compound is primarily used as a reactant in peptide synthesis and as a substrate in enzymatic assays.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is suitable for solution-phase synthesis. However, a similar dipeptide building block could be used in a solid-phase synthesis workflow. The following is a generalized protocol for incorporating a dipeptide into a growing peptide chain on a solid support using Fmoc chemistry, which is a common alternative to Z-group protection in SPPS.

Objective: To couple a protected amino acid or dipeptide to a resin-bound amino acid.

Materials:

-

Rink Amide MBHA resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (v/v)

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol Steps:

-

Resin Swelling: Swell the resin in DCM, followed by washes with DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. This exposes the free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation & Coupling:

-

In a separate vessel, dissolve the incoming protected amino acid (or dipeptide), HBTU, and HOBt in DMF.

-

Add DIPEA to activate the carboxyl group.

-

Add the activated mixture to the resin.

-

Agitate at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

-

Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Use as an Enzymatic Substrate

This compound can be used as a substrate to measure the activity of carboxypeptidases, such as Cathepsin A. The rate of cleavage of the C-terminal alanine can be monitored using various analytical techniques.

Objective: To determine the catalytic activity of an enzyme using this compound.

Materials:

-

This compound (Substrate)

-

Purified enzyme (e.g., Cathepsin A)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.0-5.5 for lysosomal enzymes)

-

Reaction quench solution (e.g., 10% Trichloroacetic acid)

-

HPLC system with a C18 column

Protocol Steps:

-

Reagent Preparation: Prepare stock solutions of this compound and the enzyme in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the this compound solution. Pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate Reaction: Add the enzyme solution to the tube to start the reaction.

-

Time Points: At various time intervals, withdraw an aliquot of the reaction mixture and add it to a separate tube containing the quench solution to stop the reaction.

-

Analysis:

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the decrease in the substrate peak (this compound) and the increase in the product peak (Z-Phe-OH) over time.

-

-

Data Calculation: Calculate the initial reaction velocity from the rate of product formation or substrate consumption. This data can be used to determine kinetic parameters like Kₘ and Vₘₐₓ.

Biological Context and Applications

While this compound is primarily a synthetic tool, its applications are geared towards biologically relevant goals, including drug development and enzyme characterization.

Role in Drug Development

Peptides are increasingly important as therapeutic agents. This compound serves as a fundamental building block in the synthesis of peptide-based drugs. Its use allows for the construction of specific peptide sequences designed to interact with biological targets, such as receptors or enzymes involved in diseases like cancer or metabolic disorders. The stability conferred by the Z-group is beneficial in multi-step solution-phase synthesis campaigns.

Substrate for Cathepsin A

This compound is a known substrate for Cathepsin A (CTSA), a lysosomal serine carboxypeptidase. CTSA plays a dual role in the cell: it has a protective function within a lysosomal multi-enzyme complex, and it has catalytic activity, inactivating bioactive peptides like angiotensin I and bradykinin. In a research context, this compound is used to probe the catalytic activity of CTSA, helping to screen for potential inhibitors or to understand the enzyme's mechanism. Dysregulation of cathepsins is implicated in various pathologies, and some cathepsins are known to trigger apoptosis when released from the lysosome, highlighting the importance of studying their function.

Caption: Conceptual pathway showing Cathepsin A release and activity.

References

Z-PHE-ALA-OH: An In-depth Technical Guide on its Core Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-PHE-ALA-OH, a benzyloxycarbonyl-protected dipeptide, is a synthetic molecule primarily utilized as a building block in peptide synthesis and as a scaffold in medicinal chemistry for drug design and development.[1] While its application in these fields is well-documented, a comprehensive understanding of its intrinsic biological activities and specific mechanism of action remains largely uncharted territory within publicly accessible scientific literature. This technical guide aims to provide a thorough overview of the current, albeit limited, knowledge surrounding this compound and related N-Cbz-protected dipeptides, highlighting potential areas of biological relevance and suggesting avenues for future research.

Introduction

This compound, chemically known as N-benzyloxycarbonyl-L-phenylalanyl-L-alanine, is a dipeptide derivative characterized by the presence of a benzyloxycarbonyl (Z) group protecting the N-terminus of the phenylalanine residue. This protective group enhances the molecule's stability and lipophilicity, properties that are often desirable in the development of therapeutic agents.[1] Its primary role has been in facilitating the controlled, stepwise synthesis of more complex peptides.[1] However, the structural similarity of this compound to endogenous peptides suggests the potential for direct interaction with biological targets.

Putative Mechanisms of Action and Biological Targets

Despite extensive searches of scientific databases, there is a significant lack of published research detailing a specific mechanism of action for this compound. The available information is largely confined to its use as a synthetic intermediate. However, based on the broader class of N-Cbz-protected dipeptides and their structural motifs, several hypothetical biological targets can be proposed.

Potential as a Metalloproteinase Inhibitor

A plausible area of investigation for the biological activity of this compound is its potential to act as an inhibitor of metalloproteinases. These enzymes play crucial roles in tissue remodeling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The general structure of N-protected dipeptides, particularly those containing hydrophobic amino acids like phenylalanine, can mimic the substrates of certain metalloproteinases, allowing them to bind to the active site and inhibit enzymatic activity.

While no studies have specifically reported the inhibition of metalloproteinases by this compound, research on analogous N-Cbz-protected dipeptides suggests this as a promising avenue for investigation.

Logical Relationship: From Structure to Potential Function

Caption: Hypothetical pathway from the structure of this compound to its potential therapeutic application.

Quantitative Data

A thorough search of the scientific literature did not yield any quantitative data regarding the biological activity of this compound, such as IC50 or Ki values against specific enzymes or receptors. The absence of such data precludes the creation of a comparative data table at this time.

Experimental Protocols

As no specific biological studies on the mechanism of action of this compound have been identified, detailed experimental protocols for its biological evaluation are not available in the literature. However, for researchers interested in investigating its potential as a metalloproteinase inhibitor, a general experimental workflow can be proposed.

Proposed Experimental Workflow for Screening this compound as a Metalloproteinase Inhibitor

Caption: A generalized workflow for the initial biological evaluation of this compound.

Signaling Pathways

Due to the lack of specific data on the biological targets of this compound, it is not possible to create a diagram of a specific signaling pathway that it modulates. Should future research identify it as a potent metalloproteinase inhibitor, it could be inferred that it would impact signaling pathways regulated by these enzymes, such as those involved in cell proliferation, migration, and angiogenesis.

Conclusion and Future Directions

This compound is a well-established tool in synthetic chemistry. However, its own biological activities remain a scientific unknown. The structural characteristics of this dipeptide derivative suggest that it may possess inhibitory activity against enzymes such as metalloproteinases. This technical guide highlights the significant gap in the current understanding of the mechanism of action of this compound and proposes a clear path for future research.

Key future research directions should include:

-

Broad-spectrum enzymatic screening: Testing this compound against a wide range of proteases and other enzymes to identify potential biological targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to understand the structural requirements for any observed biological activity.

-

Cellular and in vivo studies: If a potent activity is identified, progressing to cell-based and animal models to validate the mechanism of action and assess therapeutic potential.

The exploration of the biological properties of seemingly simple synthetic molecules like this compound could unveil novel therapeutic leads and further our understanding of the intricate interactions between small molecules and biological systems.

References

An In-depth Technical Guide to the Solubility of Z-PHE-ALA-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Carbobenzyloxy-L-phenylalanyl-L-alanine (Z-PHE-ALA-OH), a protected dipeptide commonly utilized in peptide synthesis and pharmaceutical research. A comprehensive understanding of its solubility in various organic solvents is critical for optimizing synthetic protocols, purification methods, and the formulation of peptide-based therapeutics. This document consolidates available solubility data, outlines a detailed experimental protocol for solubility determination, and discusses the key physicochemical properties influencing the dissolution of this compound.

Physicochemical Properties of this compound

This compound is a dipeptide composed of L-phenylalanine and L-alanine, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group, along with the phenyl ring of the phenylalanine residue, imparts a significant hydrophobic character to the molecule. The presence of the C-terminal carboxylic acid provides a site for hydrogen bonding. As a neutral peptide with a high proportion of hydrophobic moieties, its solubility is generally favored in organic solvents over aqueous solutions.

Solubility Data

| Organic Solvent | Chemical Formula | Solubility | Remarks |

| Methanol | CH₃OH | ~50 mg/mL | Quantitative data from a commercial supplier. The solution is described as almost clear and colorless. |

| Ethanol | C₂H₅OH | Likely Soluble | As a short-chain alcohol similar to methanol, good solubility is expected, though likely less than in methanol. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble to Highly Soluble | Recommended as a primary solvent for hydrophobic peptides.[1][2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble to Highly Soluble | A common solvent in peptide synthesis, suitable for dissolving protected peptides.[1] |

| Acetonitrile (ACN) | CH₃CN | Likely Soluble | Often used in reversed-phase chromatography for peptides, suggesting reasonable solubility.[2] |

| Isopropanol | (CH₃)₂CHOH | Likely Soluble | A common organic solvent for peptides.[1] |

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Hydrophobicity: The presence of the benzyloxycarbonyl group and the phenylalanine side chain makes the molecule predominantly hydrophobic. This favors solubility in organic solvents that can effectively solvate these nonpolar regions.

-

Hydrogen Bonding: The amide backbone and the C-terminal carboxylic acid can participate in hydrogen bonding. Solvents that can act as hydrogen bond donors or acceptors can enhance solubility.

-

Molecular Weight and Aggregation: While a relatively small molecule, intermolecular interactions can lead to aggregation, particularly in less ideal solvents, which can limit solubility.

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, a straightforward experimental protocol can be employed to determine the solubility. The following section details a common method for determining the equilibrium solubility of a peptide in an organic solvent.

Equilibrium Solubility Determination by the Gravimetric Method

This method involves creating a saturated solution of the peptide, separating the undissolved solid, and then determining the mass of the dissolved peptide by evaporating the solvent.

Figure 1: Workflow for determining peptide solubility via the gravimetric method.

Detailed Steps:

-

Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a precise volume of the organic solvent to be tested. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Equilibration: Seal the vial and place it in a shaker or rotator at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separation of Undissolved Solid: Centrifuge the vial at a moderate speed to pellet the excess, undissolved peptide.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet and transfer it to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the pre-weighed vial. This can be achieved using a rotary evaporator, a vacuum centrifuge, or a gentle stream of inert gas (e.g., nitrogen).

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried peptide.

-

Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to get the mass of the dissolved peptide, and then dividing this mass by the volume of the supernatant that was evaporated.

Considerations:

-

To improve dissolution, sonication can be applied during the initial mixing of the peptide and solvent.

-

For a more high-throughput or precise analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the peptide concentration in the saturated supernatant by comparing it to a standard curve.

Conclusion

This compound exhibits good solubility in methanol and is expected to be soluble in other polar aprotic organic solvents like DMSO and DMF due to its hydrophobic nature. For research and development purposes where precise solubility in a specific solvent system is required, the experimental protocol outlined in this guide provides a reliable method for its determination. A thorough understanding and experimental validation of solubility are crucial for the successful application of this dipeptide in synthetic and pharmaceutical contexts.

References

An In-depth Technical Guide to Z-PHE-ALA-OH for Researchers and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, commonly abbreviated as Z-PHE-ALA-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical development. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus of phenylalanine, makes it a valuable building block in the synthesis of more complex peptides. This guide provides a comprehensive overview of its chemical properties, a general experimental protocol for its synthesis, and its application in the development of therapeutic peptides.

Core Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 21881-18-5 | [1][2] |

| Molecular Formula | C₂₀H₂₂N₂O₅ | [1] |

| Molecular Weight | 370.41 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95-99% (Varies by supplier) | |

| Solubility | Soluble in methanol (~50 mg/mL) | |

| Storage Temperature | 0-8°C or -20°C | |

| Synonyms | Z-Phe-Ala, N-Cbz-Phe-Ala, Z-L-phenylalanyl-L-alanine |

Experimental Protocols

While specific synthesis protocols can vary, the following section outlines a general, representative solution-phase method for the synthesis of this compound. This protocol is based on standard peptide coupling techniques.

General Synthesis Protocol for this compound

This protocol involves two main steps: the coupling of Z-L-phenylalanine (Z-Phe-OH) with an ester-protected L-alanine, followed by the saponification of the resulting dipeptide ester to yield the final product.

Step 1: Peptide Coupling

-

Materials:

-

Z-L-phenylalanine (Z-Phe-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) or HBTU/HATU)

-

Base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

-

Procedure: a. Dissolve L-alanine methyl ester hydrochloride in the anhydrous solvent. b. Add the base to neutralize the hydrochloride and stir for 15-20 minutes at 0°C. c. In a separate flask, dissolve Z-L-phenylalanine and the coupling reagent in the anhydrous solvent. d. Add the solution from step (c) to the solution from step (b) and stir the reaction mixture at 0°C for 1-2 hours, then at room temperature overnight. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). g. Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-Phe-Ala-OMe.

Step 2: Saponification

-

Materials:

-

Crude Z-Phe-Ala-OMe from Step 1

-

Solvent (e.g., Methanol or a mixture of THF and water)

-

Base (e.g., 1N Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH))

-

-

Procedure: a. Dissolve the crude Z-Phe-Ala-OMe in the chosen solvent. b. Cool the solution to 0°C and add the base dropwise while stirring. c. Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed. d. Neutralize the reaction mixture with an acidic solution (e.g., 1N HCl) to a pH of approximately 2-3. e. Extract the product into an organic solvent such as ethyl acetate. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound. h. The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development and Signaling Pathways

This compound is a crucial building block for the synthesis of therapeutic peptides. Its protected N-terminus allows for controlled, sequential addition to a growing peptide chain, a fundamental process in both solution-phase and solid-phase peptide synthesis (SPPS). These synthesized peptides can be designed to interact with and modulate various biological signaling pathways implicated in diseases such as cancer and metabolic disorders.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the role of this compound in the synthesis of therapeutic peptides and their potential mechanism of action.

Caption: Workflow for the use of this compound in SPPS to create a therapeutic peptide.

Caption: Conceptual inhibition of a cancer signaling pathway by a therapeutic peptide.

References

Z-PHE-ALA-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the dipeptide Z-PHE-ALA-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine). The information compiled herein is intended to support researchers and professionals in the fields of drug development, biochemistry, and peptide synthesis in ensuring the integrity and efficacy of this compound throughout its lifecycle.

Physicochemical Properties and Storage

This compound is a synthetic dipeptide derivative characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the N-terminus of the phenylalanine residue. This structural feature is known to enhance the stability and bioavailability of the peptide, making it a valuable building block in the synthesis of more complex peptides and in the development of therapeutic agents.[1]

Table 1: General Properties and Recommended Storage of this compound

| Property | Value | Source |

| Synonyms | N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, Z-L-phenylalanyl-L-alanine | |

| CAS Number | 21881-18-5 | [2] |

| Molecular Formula | C20H22N2O5 | [2] |

| Molecular Weight | 370.41 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥95-99% (TLC, HPLC) | |

| Solubility | Soluble in methanol (~50 mg/mL) | |

| Recommended Storage (Solid) | -20°C or 2-8°C, sealed in a dry environment. | |

| Storage of Stock Solutions | For similar Z-protected amino acids, storage at -20°C for up to 1 month or -80°C for up to 6 months is recommended. Avoid repeated freeze-thaw cycles. |

Stability Profile

Peptide Bond Stability

The amide bond between the phenylalanine and alanine residues is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, and at elevated temperatures. The rate of hydrolysis is pH-dependent.

Benzyloxycarbonyl (Z) Group Stability

The Z-group is a robust N-terminal protecting group widely used in peptide synthesis due to its stability under various conditions.

Table 2: Stability of the Benzyloxycarbonyl (Z) Protecting Group

| Condition | Stability | Notes | Source |

| Acidic Conditions | Stable to trifluoroacetic acid (TFA) used for Boc-group deprotection. | The Z-group is considered stable under moderately acidic conditions. | |

| Basic Conditions | Stable to mild basic conditions (e.g., piperidine). | Resistant to conditions typically used for Fmoc-group deprotection. | |

| Catalytic Hydrogenation | Labile | Can be removed by H2/Pd. | |

| Strong Acid | Labile | Can be removed by HBr in acetic acid (HBr/AcOH). | |

| Reducing Agents | Labile | Can be removed by sodium in liquid ammonia (Na/liquid NH3). |

Based on this, this compound is expected to be stable in neutral and mildly acidic aqueous solutions at refrigerated temperatures. However, exposure to strong acids, bases, or reducing conditions should be avoided to prevent degradation.

Experimental Protocols for Stability and Purity Assessment

The following protocols are generalized from methods used for similar peptides and can be adapted for assessing the stability and purity of this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.

-

Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions :

-

Acidic Hydrolysis : Add 0.1 N HCl to the sample solution and incubate at 60°C for 30 minutes.

-

Basic Hydrolysis : Add 0.1 N NaOH to the sample solution and incubate at 60°C for 30 minutes.

-

Oxidative Degradation : Add 3% hydrogen peroxide to the sample solution and store at room temperature, protected from light.

-

Photostability : Expose the solid powder and a solution of the compound to UV light (e.g., 254 nm) and visible light.

-

Thermal Stress : Store the solid powder at elevated temperatures (e.g., 60°C).

-

-

Analysis : At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Caption: Workflow for forced degradation studies of this compound.

Analytical HPLC Method for Purity Assessment

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for determining the purity of this compound.

-

Sample Preparation :

-

Reconstitute the lyophilized this compound powder in HPLC-grade water or a compatible buffer (e.g., 0.1% TFA in water) to a stock concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

-

-

HPLC Parameters :

Table 3: Representative HPLC Parameters for Purity Analysis

| Parameter | Recommended Condition |

| Column | C18, 3.5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm (for peptide bond) and 254 nm (for aromatic Z and Phe groups) |

| Column Temperature | Ambient or controlled at 25°C |

-

Data Analysis : Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for peptide purity assessment by analytical HPLC.

Biological Context: Interaction with Cathepsin A

This compound is a known substrate for Cathepsin A, a serine carboxypeptidase. Cathepsin A exhibits optimal activity at an acidic pH, typically found in lysosomes, and is involved in the cleavage of C-terminal amino acids from peptides. The enzyme shows a preference for peptides with hydrophobic amino acid residues at the C-terminus.

The enzymatic cleavage of this compound by Cathepsin A results in the hydrolysis of the peptide bond between phenylalanine and alanine.

Caption: Enzymatic cleavage of this compound by Cathepsin A.

Summary and Recommendations

-

Solid Storage : this compound powder should be stored at -20°C or 2-8°C in a tightly sealed container, protected from moisture.

-

Solution Storage : For short-term use, stock solutions can be stored at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from freeze-thaw cycles.

-

Handling : Avoid exposure to strong acids, bases, and reducing agents to maintain the integrity of the Z-protecting group.

-

Purity Verification : It is advisable to periodically check the purity of this compound, especially for long-term studies, using a validated HPLC method as outlined in this guide.

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound in their experimental workflows.

References

Z-Phe-Ala-OH: An In-depth Technical Guide for Researchers

An extensive examination of the dipeptide building block N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH), detailing its physicochemical properties, synthesis, and applications in cutting-edge research and drug development. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery, providing a comprehensive resource for the effective utilization of this versatile dipeptide.

Core Properties of this compound

This compound, a dipeptide derivative, serves as a fundamental building block in the synthesis of more complex peptides.[1][2] The benzyloxycarbonyl (Z) group provides crucial protection of the N-terminus of the phenylalanine residue, enabling controlled, stepwise peptide elongation.[1] This protection enhances the compound's stability and facilitates selective reactions in peptide synthesis.[1][2]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| CAS Number | 21881-18-5 | |

| Molecular Formula | C₂₀H₂₂N₂O₅ | |

| Molecular Weight | 370.41 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥99% (HPLC/TLC) | |

| Melting Point | 151-154 °C | |

| Optical Rotation | -10.0±0.5° (c=2% in absolute Ethanol) | |

| Solubility | Methanol (~50 mg/mL, almost clear, almost colorless) | |

| Storage Conditions | 0-8°C or -20°C, sealed in a dry environment |

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the reaction of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with L-alanine, where the carboxylic acid of Z-Phe-OH is activated to facilitate the formation of the amide bond.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a general method for the synthesis of this compound using a carbodiimide coupling agent.

Materials:

-

N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) or another ester-protected alanine.

-

N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Sodium hydroxide (NaOH) solution for saponification

Procedure:

-

Amino Acid Preparation: Dissolve L-Alanine methyl ester hydrochloride in DMF or DCM and neutralize with an equimolar amount of DIPEA or TEA.

-

Activation of Z-Phe-OH: In a separate flask, dissolve Z-Phe-OH and HOBt (1.1 equivalents) in DCM or DMF. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: Slowly add DIC or DCC (1.1 equivalents) to the Z-Phe-OH solution. Stir the mixture at 0°C for 30 minutes. Then, add the neutralized L-alanine methyl ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide ester (Z-Phe-Ala-OMe).

-

-

Saponification: Dissolve the crude Z-Phe-Ala-OMe in a mixture of methanol and water. Add 1 M NaOH solution and stir at room temperature, monitoring the reaction by TLC.

-

Purification:

-

Once the saponification is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Caption: Workflow for the solution-phase synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the dipeptide.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Peptide Synthesis

This compound is a valuable building block for both solution-phase and solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be coupled to a resin-bound amino acid or peptide. The general procedure involves the activation of the C-terminal carboxylic acid of this compound and subsequent reaction with the free N-terminal amine of the resin-bound peptide chain.

Experimental Protocol: SPPS using this compound

Materials:

-

Resin with a suitable linker and the first amino acid attached (e.g., Wang resin, Rink amide resin).

-

This compound

-

Coupling reagents: HBTU/HOBt/DIPEA or DIC/HOBt

-

Solvents: DMF, DCM

-

Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc-SPPS)

-

Cleavage cocktail (e.g., TFA-based)

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM.

-

N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using the appropriate deprotection reagent.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Coupling:

-

Pre-activate this compound (2-5 equivalents) with a coupling reagent mixture (e.g., HBTU/HOBt/DIPEA in DMF) for a few minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps to elongate the peptide chain.

-

Cleavage and Deprotection: Once the desired peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Caption: General workflow for SPPS using this compound.

Biological Significance and Therapeutic Potential

The Phe-Ala dipeptide motif is found in various biologically active molecules and has garnered interest in drug development, particularly in the fields of oncology and metabolic disorders.

Role in Cancer Research

Dipeptide analogs containing phenylalanine have shown promise as anti-tumor agents. For instance, certain L-phenylalanine dipeptide derivatives have been found to inhibit the growth and metastasis of cancer cells. While the direct involvement of this compound in specific signaling pathways is an area of ongoing research, peptides containing the Phe-Ala motif may serve as scaffolds for the development of targeted cancer therapies.

Implications in Metabolic Disorders

Recent research has highlighted the role of N-lactoyl-phenylalanine (Lac-Phe), a metabolite derived from lactate and phenylalanine, as a signaling molecule that suppresses appetite and obesity. This discovery underscores the potential of Phe-Ala containing peptides in the development of therapeutics for metabolic diseases. The administration of Lac-Phe has been shown to reduce food intake, decrease body weight, and improve glucose homeostasis in obese mice.

The following diagram illustrates a simplified hypothetical signaling pathway that could be influenced by Phe-Ala containing peptides, based on the known effects of related molecules.

Caption: A potential signaling pathway for Phe-Ala peptides in metabolic regulation.

Conclusion

This compound is a cornerstone dipeptide building block with significant utility in peptide synthesis and the potential for incorporation into novel therapeutic agents. Its well-defined physicochemical properties and established synthetic methodologies make it a reliable component for researchers in drug discovery and development. The emerging biological significance of the Phe-Ala motif, particularly in oncology and metabolic regulation, opens new avenues for the application of this compound in the design of next-generation peptide-based therapeutics. This guide provides a foundational resource to facilitate further research and innovation in this exciting field.

References

The Diverse Biological Landscape of Z-Protected Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a benzyloxycarbonyl (Z) protecting group on dipeptides has yielded a fascinating array of biologically active molecules with therapeutic potential across a spectrum of diseases. From inducing programmed cell death in cancer cells to quelling neuronal hyperexcitability and combating microbial invaders, Z-protected dipeptides represent a versatile scaffold for drug discovery. This in-depth technical guide explores the core biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to empower further research and development in this promising field.

Caspase Inhibition and the Induction of Apoptosis

Z-protected dipeptides have emerged as potent inhibitors of caspases, a family of cysteine proteases that are central executioners of apoptosis. By mimicking the natural substrates of these enzymes, Z-dipeptide analogs can effectively block the apoptotic cascade, a mechanism of significant interest in the development of both pro- and anti-apoptotic therapies.

A notable example is the pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK), which irreversibly binds to the catalytic site of multiple caspases.[1] This broad-spectrum inhibition has made Z-VAD-FMK an invaluable tool for studying the intricate pathways of programmed cell death.

Quantitative Data: Caspase Inhibition by Z-Dipeptide Analogs

| Compound | Target Caspase(s) | IC50 (nM) | Reference |

| Z-VD-fmk (MX1013) | Caspase-1, -3, -6, -7, -8, -9 | 5 - 20 | [2] |

| Z-Arg-Lys-AOMK | Cathepsin B (at pH 7.2) | 20 | [3] |

Note: Data for a broader range of Z-dipeptide caspase inhibitors with specific IC50 values is often proprietary or presented in formats not readily accessible through public databases. The values presented here are from specific published studies.

Experimental Protocol: In Vitro Caspase-3 Activity Assay

This protocol outlines a fluorometric method for determining the activity of caspase-3, a key executioner caspase, in the presence of a potential inhibitor. The assay is based on the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

Materials:

-

Recombinant human caspase-3

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)

-

Z-protected dipeptide inhibitor (at various concentrations)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents: Dilute the caspase-3 enzyme and the Z-protected dipeptide inhibitor to the desired concentrations in the assay buffer. Prepare a serial dilution of the inhibitor to determine the IC50 value.

-

Reaction Setup: In the wells of the 96-well plate, add the following in order:

-

Assay buffer

-

Z-protected dipeptide inhibitor (or vehicle control)

-

Recombinant caspase-3 enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to a final concentration of 50 µM.

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at 37°C using a microplate reader. Record readings every 1-2 minutes for at least 30 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[4][5]

Signaling Pathway: The Caspase Cascade

The activation of caspases occurs through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Z-protected dipeptide inhibitors can intervene at various points in this cascade, depending on their specificity.

Antimicrobial Activity

Certain Z-protected dipeptides have demonstrated promising activity against a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to intracellular targets of traditional antibiotics.

Quantitative Data: Antimicrobial Activity of Dipeptide Derivatives

| Compound/Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| Isonicotinoylamino acid and dipeptide derivatives | Various bacteria | Specific values vary | |

| Amide derivatives containing cyclopropane | Escherichia coli | 32 - 128 | |

| Cationic Peptides | Multi-drug resistant Staphylococcus pseudintermedius | Varies |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of a Z-protected dipeptide against a specific bacterial strain.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Z-protected dipeptide (stock solution in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Compound: Prepare a two-fold serial dilution of the Z-protected dipeptide in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

Anticonvulsant Properties

The exploration of Z-protected dipeptides has also extended to the field of neuroscience, with some derivatives showing potential as anticonvulsant agents. The precise mechanisms are still under investigation but are thought to involve the modulation of ion channels and neurotransmitter systems to reduce neuronal hyperexcitability.

Quantitative Data: Anticonvulsant Activity of Related Compounds

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| Compound 11 (a hybrid anticonvulsant) | Mice | MES | 88.4 | |

| Compound 11 (a hybrid anticonvulsant) | Mice | scPTZ | 59.9 | |

| Diacylthiosemicarbazides | Rats | PTZ | Varies |

Note: Specific ED50 values for a wide range of Z-protected dipeptides are not extensively documented in publicly available literature. The data presented is for structurally related compounds with demonstrated anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Male albino mice (e.g., Swiss or CF-1 strain)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution (0.9%)

-

Z-protected dipeptide (formulated for intraperitoneal or oral administration)

-

Vehicle control

Procedure:

-

Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week. On the day of the experiment, weigh the animals and randomly assign them to control and treatment groups.

-

Drug Administration: Administer the Z-protected dipeptide or vehicle to the respective groups at various doses.

-

Time of Peak Effect: Conduct the test at the predetermined time of peak effect of the drug.

-

Electrical Stimulation: Apply a drop of saline to the corneal electrodes to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test. Protection is defined as the absence of this tonic extension.

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Logical Relationship: Anticonvulsant Drug Discovery Pipeline

Inhibition of Other Key Enzyme Families

Beyond caspases, the inhibitory potential of Z-protected dipeptides extends to other crucial enzyme families, including matrix metalloproteinases (MMPs) and cathepsins. These enzymes are implicated in a variety of pathological processes, making them attractive targets for therapeutic intervention.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is associated with cancer metastasis, arthritis, and cardiovascular diseases. Z-protected dipeptides can be designed to chelate the active site zinc ion and interact with the enzyme's specificity pockets, thereby inhibiting their activity.

Cathepsins

Cathepsins are a diverse group of proteases, primarily located in lysosomes, that play roles in protein turnover, antigen presentation, and pro-hormone activation. Aberrant cathepsin activity is linked to cancer, osteoporosis, and autoimmune disorders. Dipeptide nitriles and other derivatives have shown potent and selective inhibition of various cathepsins.

Quantitative Data: Inhibition of MMPs and Cathepsins

| Compound Type | Target Enzyme | IC50/Ki | Reference |

| Dipeptide Nitriles | Cathepsin B | Ki = 64 nM | |

| Dipeptide-Derived Alkynes | Cathepsin B, L, S, K | Varies | |

| Amino Acid Derivatives | MMP-8, MMP-9 | µM range | |

| Peptide G | MT1-MMP | IC50 = 150 µM |

Note: This table includes data for dipeptide derivatives, some of which may not be Z-protected, to illustrate the potential of this compound class as inhibitors of these enzyme families.

Signaling Pathways: MMP and Cathepsin Involvement

Both MMPs and cathepsins are integral components of complex signaling networks. MMPs can modulate the activity of growth factors, cytokines, and cell surface receptors, thereby influencing cell proliferation, migration, and survival. Cathepsins, when released from lysosomes, can trigger inflammatory pathways and contribute to tissue damage.

Conclusion

The landscape of Z-protected dipeptides is rich with biological activity and therapeutic promise. Their ability to be tailored to interact with specific enzymatic targets, coupled with their potential for favorable pharmacokinetic properties, makes them a compelling class of molecules for drug discovery. This guide provides a foundational understanding of their diverse activities and the experimental approaches to further investigate their potential. Continued exploration of the vast chemical space of Z-protected dipeptides is poised to yield novel and effective therapies for a range of human diseases.

References

- 1. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

Z-PHE-ALA-OH: A Versatile Dipeptide for Advanced Drug Discovery Applications

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

N-Carbobenzoxy-L-phenylalanyl-L-alanine (Z-PHE-ALA-OH) is a protected dipeptide that holds a significant, albeit specialized, role in the landscape of modern drug discovery. While primarily recognized as a crucial building block in the synthesis of complex peptide-based therapeutics, its utility extends into the realm of enzyme kinetics and diagnostic development. The unique structural properties conferred by the N-terminal benzyloxycarbonyl (Z) group provide enhanced stability and facilitate controlled, regioselective reactions essential for peptide chemistry.[1] This technical guide provides an in-depth exploration of this compound, detailing its core applications, relevant experimental protocols, and potential in developing novel therapeutics, particularly in the fields of oncology and metabolic disorders.[1][2]

Introduction to this compound

Peptide-based drugs represent a rapidly growing class of therapeutics, valued for their high specificity, potency, and lower toxicity compared to small molecules. Their development, however, relies on the precise and efficient synthesis of complex polypeptide chains. This is where protected amino acid derivatives like this compound become indispensable.

This compound is a dipeptide consisting of L-phenylalanine and L-alanine. Its N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, a classic urethane-type protecting group. This group is stable under a variety of conditions but can be cleanly removed via catalytic hydrogenation, allowing for the stepwise elongation of a peptide chain without compromising the integrity of the existing sequence.[1] This stability and selective reactivity make it an ideal candidate for both solution-phase and solid-phase peptide synthesis.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | Reference(s) |

| Synonyms | CBZ-L-PHE-ALA; Z-L-PHENYLALANYL-L-ALANINE | |

| CAS Number | 21881-18-5 | |

| Molecular Formula | C20H22N2O5 | |

| Molecular Weight | 370.4 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 151-154 °C | |

| Storage | 2-8°C, sealed in dry conditions |

Core Applications in Drug Discovery

The utility of this compound in drug discovery can be categorized into several key areas, ranging from its foundational role in synthesis to its application in functional assays.

Foundational Role in Peptide Synthesis

The primary application of this compound is as a high-purity building block for creating more complex peptides. Its protected N-terminus allows it to be incorporated into a growing peptide chain in a controlled manner. This is a cornerstone of developing peptide therapeutics, which are increasingly explored for their ability to selectively target cancer cells or modulate metabolic pathways. The stability and bioavailability of the final peptide can be influenced by its constituent amino acids, and the Phenylalanine-Alanine sequence may be integral to the structure and function of the desired therapeutic.

Specific Substrate for Protease Assays

Beyond synthesis, this compound has been identified as a sensitive substrate for Cathepsin A. Cathepsin A is a serine carboxypeptidase involved in various physiological and pathological processes, including protein degradation within the lysosome and modulation of inflammatory responses. Its dysregulation has been linked to diseases like galactosialidosis and cancer.

The ability of this compound to be specifically cleaved by Cathepsin A makes it a valuable tool for:

-

Enzyme Characterization: Studying the kinetics and activity of Cathepsin A.

-

High-Throughput Screening (HTS): Developing assays to screen for potential inhibitors of Cathepsin A, which could be pursued as drug candidates.

-

Diagnostic Applications: Designing probes where the cleavage of the peptide results in a detectable signal (e.g., fluorescence) for quantifying enzyme activity in biological samples.

Potential Therapeutic Areas

The peptides synthesized using this compound as a component are particularly relevant for research in oncology and metabolic disorders. Peptide-based drugs in these fields often function as receptor agonists/antagonists or enzyme inhibitors. Furthermore, its role as a substrate for Cathepsin A suggests its utility in developing drugs that target pathways modulated by this enzyme.

| Application Area | Description | Reference(s) |

| Oncology | Used to synthesize peptide-based therapies that can selectively target tumor cells or inhibit enzymes crucial for cancer progression. | |

| Metabolic Disorders | Serves as a building block for therapeutic peptides designed to modulate metabolic pathways. | |

| Enzyme Inhibitor Screening | Acts as a substrate in assays designed to discover inhibitors for specific proteases like Cathepsin A. | |

| Biotechnology | Incorporated into therapeutic proteins to potentially enhance their stability and efficacy. | |

| Diagnostics | Used in the development of modified peptides that can serve as biomarkers for early disease detection. |

Note on Quantitative Data: As of this writing, publicly available literature primarily focuses on the synthetic utility of this compound. Specific quantitative pharmacological data, such as IC50 or Ki values for this compound itself acting as an inhibitor, are not widely reported. Its primary quantitative use is as a substrate to measure the activity of enzymes like Cathepsin A.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline representative protocols for the key applications of this compound.

Protocol: Cathepsin A Activity Assay

This protocol describes a generic fluorescence-based assay to measure Cathepsin A activity using this compound. The principle involves a secondary reaction where the product of the initial cleavage (L-Ala) is acted upon by another enzyme (e.g., alanine dehydrogenase) to produce a fluorescent signal.

1. Reagents and Materials:

-

Recombinant human Cathepsin A

-

This compound (Substrate)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, with 100 mM NaCl)

-

Detection Reagent Mix (containing L-alanine dehydrogenase, NAD+, and a fluorescent probe like resazurin)

-

96-well black microplate

-

Fluorescence plate reader

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in Assay Buffer.

-

Add 20 µL of various concentrations of a test inhibitor or vehicle control to the wells of the microplate.

-

Add 40 µL of the Cathepsin A enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the this compound substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the enzymatic reaction and initiate the detection reaction by adding 20 µL of the Detection Reagent Mix.

-

Incubate for an additional 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 535 nm Ex / 590 nm Em for resorufin).

-

Calculate the percentage of inhibition based on controls.

References

Methodological & Application

Application Notes and Protocols for Z-PHE-ALA-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-PHE-ALA-OH, or N-Benzyloxycarbonyl-L-phenylalanyl-L-alanine, is a dipeptide building block utilized in peptide synthesis.[1] The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group for the amine of phenylalanine, facilitating its controlled incorporation into a growing peptide chain. While the Z-group is a staple in classical solution-phase peptide synthesis, its application as a temporary protecting group in iterative solid-phase peptide synthesis (SPPS) is less common than the more prevalent Fmoc and Boc strategies. However, Z-protected dipeptides like this compound can be valuable for specific applications, such as the synthesis of peptide fragments that are later used in convergent synthesis strategies or when particular orthogonality is required.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in SPPS, including coupling, deprotection, and final cleavage from the resin.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₂O₅ | [1] |

| Molecular Weight | 370.41 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Optical Rotation | -10.0±0.5° (c= 2% in absolute Ethanol) | |

| Storage Conditions | 0-8°C |

Applications in Peptide Synthesis

This compound serves as a key building block for introducing the Phe-Ala dipeptide sequence into a peptide. This can be advantageous in SPPS to:

-

Improve coupling efficiency: Coupling a dipeptide can sometimes be more efficient than stepwise coupling of individual amino acids, especially in sequences prone to aggregation.

-

Reduce racemization: The risk of racemization of the activated amino acid can be minimized by using dipeptide blocks.

-

Streamline synthesis: It allows for the incorporation of two amino acid residues in a single coupling step, accelerating the overall synthesis process.

The resulting peptides may have applications in drug development, particularly in oncology and metabolic disorders, where peptide-based therapeutics are being explored.

Experimental Workflows and Protocols

The following sections detail the experimental protocols for the use of this compound in SPPS. A general workflow is depicted in the diagram below.

Figure 1: General workflow for the incorporation of this compound in SPPS.

Protocol 1: Coupling of this compound to a Resin-Bound Amino Acid

This protocol describes the coupling of this compound onto a deprotected N-terminal amino group of a peptide chain anchored to a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

Washing solvents: DCM (Dichloromethane), Methanol

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Prepare Coupling Solution:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add HBTU (3 equivalents) to the solution.

-

Add DIPEA (6 equivalents) and mix thoroughly. The solution should change color.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. Microwave-assisted coupling can reduce the reaction time to 5-15 minutes.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Dry the resin under vacuum.

-

-

Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). A negative result (yellow beads) indicates a complete reaction.

Protocol 2: On-Resin Deprotection of the N-Terminal Z-Group

The removal of the Z-group on the solid support is less common but can be achieved via catalytic transfer hydrogenation. This allows for further elongation of the peptide chain.

Important Considerations for Orthogonality: Standard acid-labile side-chain protecting groups (like tBu) and linkers (like Wang or Rink) are generally compatible with this deprotection method. However, side-chain protecting groups that are also removed by hydrogenolysis (e.g., Benzyl ethers) are not compatible.

Figure 2: On-resin deprotection of the N-terminal Z-group.

Materials:

-

Z-protected peptide-resin

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Hydrogen Donor: Formic acid or Ammonium formate

-

Solvent: Methanol or DMF

Procedure:

-

Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent (e.g., Methanol) in a round-bottom flask.

-

Catalyst Addition: Add 10% Pd/C catalyst (a catalytic amount, typically 10-20% by weight of the resin).

-

Hydrogen Donor Addition: Add the hydrogen donor. For example, add a solution of formic acid in methanol.

-

Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample. The reaction is typically complete within 1-4 hours.

-

Catalyst Removal: Filter the resin to remove the catalyst. Wash the resin thoroughly with the reaction solvent to remove all traces of the catalyst.

-

Washing: Wash the resin with DMF and DCM to prepare for the next coupling step.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol is for the final step where the peptide is cleaved from the solid support and any remaining side-chain protecting groups are removed. This protocol assumes the use of a standard acid-labile resin (e.g., Wang or Rink Amide) and acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The composition may need to be adjusted based on the peptide sequence (e.g., for peptides containing Trp, Met, or Cys).

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add to a 10-fold volume of ice-cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

There is limited published quantitative data specifically for the use of this compound in SPPS. However, based on general principles of SPPS and the use of similar dipeptide building blocks, the following can be expected:

| Parameter | Expected Outcome | Notes |

| Coupling Efficiency | >95% | Can be confirmed by a negative Kaiser test. May vary depending on the sequence and resin. |

| On-Resin Z-Deprotection Yield | >90% | Highly dependent on the catalyst and reaction conditions. Monitoring is recommended. |

| Crude Peptide Purity (Post-Cleavage) | 60-80% | Highly sequence-dependent. Purification is typically required. |

| Overall Yield (Post-Purification) | 10-30% | This is a general estimate for SPPS of a short to medium-length peptide and will vary significantly. |

Concluding Remarks

This compound is a viable dipeptide building block for SPPS, offering advantages in specific synthetic strategies. While its use as a temporary N-terminal protecting group is not as mainstream as Fmoc or Boc, the protocols provided here offer a framework for its successful incorporation and subsequent deprotection. Careful consideration of the overall protection strategy is crucial to ensure orthogonality and achieve high purity of the final peptide product. For critical applications, small-scale trial syntheses are recommended to optimize conditions for specific peptide sequences.

References

Application Notes and Protocols for the Synthesis of Z-PHE-ALA-OH: A Comparative Study of Coupling Reagents

Introduction

The synthesis of peptides is a fundamental process in biochemical research and drug development. The formation of the peptide bond between two amino acids is the critical step, and the choice of coupling reagent directly influences the efficiency, yield, and purity of the final product. This document provides detailed application notes and protocols for the synthesis of the dipeptide Z-L-Phe-L-Ala-OH, a valuable building block in the synthesis of more complex peptides. We present a comparative analysis of commonly employed coupling reagents to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Overview of Coupling Reagents

Peptide coupling reagents are designed to activate the carboxylic acid group of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid. The ideal coupling reagent should provide high yields, fast reaction times, and minimal racemization of the chiral amino acid centers. Here, we evaluate three widely used classes of coupling reagents for the solution-phase synthesis of Z-L-Phe-L-Ala-OH:

-

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. They are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization and improve efficiency.

-

Onium Salts: Uronium and phosphonium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are known for their high efficiency and rapid reaction times with low levels of racemization.

-

Azide-based Reagents: Diphenylphosphoryl azide (DPPA) is a versatile reagent that facilitates peptide bond formation with a low risk of racemization.

Data Presentation: Comparison of Coupling Reagent Efficiency

The following table summarizes the performance of different coupling reagents in the synthesis of Z-L-Phe-L-Ala-OH and similar dipeptides, providing a basis for comparison.

| Coupling Reagent/Additive | Base | Solvent | Reaction Time | Yield (%) | Purity/Racemization | Reference |

| HBTU/HOBt | DIPEA | DMF | 10-60 min | ~95% | Low racemization | [1] |

| EDC/HOBt | NMM | DCM | Overnight | ~85% | Low racemization | [2] |

| DCC/HOBt | N/A | CH₂Cl₂/THF | 30 min activation, then overnight | ~85% | Low racemization | [2] |

| DPPA | Et₃N | DMF | 4h at 0°C, then 20h at RT | ~87% | Low (1.4% D-isomer for Z-Phe-Val) | [3] |

Note: Yields and reaction times can vary based on the specific reaction conditions, scale, and purification methods. The data presented is a synthesis of results from multiple sources to provide a comparative overview.

Experimental Protocols

Detailed methodologies for the synthesis of Z-L-Phe-L-Ala-OH using HBTU/HOBt, EDC/HOBt, and DPPA are provided below.

Protocol 1: HBTU/HOBt Mediated Coupling

This protocol outlines the procedure for the coupling of Z-L-Phe-OH and L-Ala-OH using the uronium salt HBTU with HOBt as an additive to suppress racemization.

Materials:

-

Z-L-Phe-OH

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-